molecular formula C14H17BN2O2 B13539630 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

Cat. No.: B13539630
M. Wt: 256.11 g/mol
InChI Key: ZZMZJCKEWJPYHI-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is an organic compound that features a boron-containing dioxaborolane ring attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with a boronic acid derivative. A common method includes the use of pinacolborane in the presence of a palladium catalyst to facilitate the borylation reaction. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted naphthyridine derivatives .

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-8-17-12-6-7-16-9-10(11)12/h5-9H,1-4H3

InChI Key

ZZMZJCKEWJPYHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=NC=C2

Origin of Product

United States

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